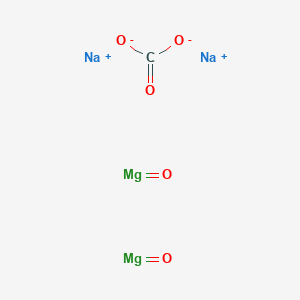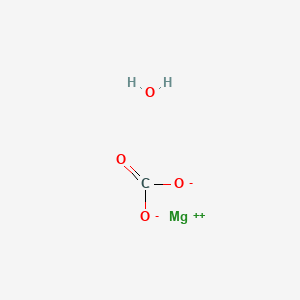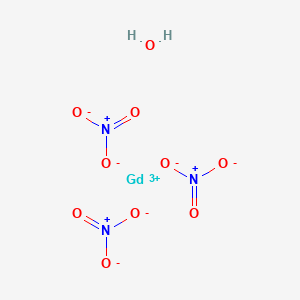
Copper tungstate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper tungstate, with the chemical formula CuWO₄, is a transition metal tungstate that belongs to the family of structurally related divalent transition metal tungstates. It is known for its unique electronic, magnetic, and optical properties, making it a material of significant interest in various scientific and industrial applications. This compound typically exhibits a triclinic crystal structure at room temperature and low pressure, and it is an important member of the wolframite-type monoclinic structure at high pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper tungstate can be synthesized through various methods, including chemical precipitation, solid-phase synthesis, and sonochemical methods. One common approach involves the reaction of copper(II) nitrate and sodium tungstate dihydrate in an aqueous solution. The reaction is typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the formation of this compound nanoparticles .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale sonochemical methods. This involves the use of ultrasonic waves to facilitate the reaction between copper(II) nitrate and sodium tungstate dihydrate. The process is efficient and allows for the production of this compound nanoparticles with controlled size and morphology .
Chemical Reactions Analysis
Types of Reactions: Copper tungstate undergoes various chemical reactions, including oxidation, reduction, and photocatalytic reactions. It is particularly known for its photocatalytic properties, which make it useful in environmental applications such as the degradation of organic dyes.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen or hydrazine.
Photocatalytic Reactions: Under ultraviolet or visible light irradiation, this compound can catalyze the degradation of organic pollutants in water.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in photocatalytic reactions, the degradation of organic dyes such as methyl orange results in the formation of simpler, less harmful compounds .
Scientific Research Applications
Copper tungstate has a wide range of scientific research applications, including:
Biology and Medicine:
Mechanism of Action
The mechanism by which copper tungstate exerts its effects is primarily through the generation of reactive oxygen species (ROS). When exposed to light, this compound absorbs photons and generates electron-hole pairs. These pairs can then interact with water molecules to produce ROS, which are highly reactive and can degrade organic pollutants or kill microorganisms . The molecular targets and pathways involved include the disruption of cell membranes and the induction of oxidative stress responses in microorganisms .
Comparison with Similar Compounds
- Zinc tungstate (ZnWO₄)
- Manganese tungstate (MnWO₄)
- Nickel tungstate (NiWO₄)
- Cobalt tungstate (CoWO₄)
Copper tungstate stands out due to its unique combination of properties, making it a versatile material for various applications in science and industry.
Properties
IUPAC Name |
copper;dioxido(dioxo)tungsten |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.4O.W/q+2;;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFRENMCLHGPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Cu+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO4W |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13587-35-4 |
Source


|
| Record name | CUPRIC TUNGSTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17N000E71H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














